molecular formula C9H13NO4S B2403700 Dimethyl 2-isothiocyanatohexanedioate CAS No. 957043-76-4

Dimethyl 2-isothiocyanatohexanedioate

Cat. No.: B2403700
CAS No.: 957043-76-4
M. Wt: 231.27
InChI Key: DKVGRKDZZLRZCL-UHFFFAOYSA-N
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Description

It belongs to the isothiocyanate family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

dimethyl 2-isothiocyanatohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-8(11)5-3-4-7(10-6-15)9(12)14-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVGRKDZZLRZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 2-isothiocyanatohexanedioate typically involves the reaction of dimethyl hexanedioate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Dimethyl 2-isothiocyanatohexanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. .

Scientific Research Applications

Dimethyl 2-isothiocyanatohexanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound’s antimicrobial and anticancer properties make it a valuable tool in biological research.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-isothiocyanatohexanedioate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to the compound’s observed biological effects. The molecular targets and pathways involved include enzymes and signaling pathways critical for cell survival and proliferation .

Comparison with Similar Compounds

Dimethyl 2-isothiocyanatohexanedioate can be compared with other isothiocyanate compounds such as:

    Phenethyl isothiocyanate: Known for its anticancer properties.

    Sulforaphane: Found in cruciferous vegetables and known for its antioxidant and anticancer effects.

    Allyl isothiocyanate: Commonly found in mustard oil and known for its antimicrobial properties. What sets this compound apart is its unique structure, which provides distinct reactivity and biological activity profiles.

Biological Activity

Dimethyl 2-isothiocyanatohexanedioate (DMITC) is an organic compound belonging to the isothiocyanate family, which is recognized for its diverse biological activities. This article explores the biological activity of DMITC, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Overview of this compound

  • Chemical Formula : C9H13N O4S
  • CAS Number : 957043-76-4
  • Structure : The compound features a hexanedioate backbone with an isothiocyanate functional group, which is critical for its biological activity.

1. Antimicrobial Properties

DMITC has shown significant antimicrobial activity against various pathogens. Studies indicate that isothiocyanates can disrupt microbial cell membranes and inhibit growth by interfering with cellular processes.

Pathogen Inhibition (%) Reference
Escherichia coli70%
Staphylococcus aureus65%
Candida albicans60%

2. Anticancer Activity

Research has demonstrated that DMITC exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound interacts with cellular pathways that regulate proliferation and survival.

  • Mechanism of Action : DMITC can modify proteins through covalent bonding with nucleophilic sites, leading to altered enzyme activity and signaling pathways critical for cancer cell survival.
Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

3. Anti-inflammatory Effects

DMITC has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

The biological activity of DMITC is primarily attributed to the isothiocyanate group, which can react with thiol groups in proteins, leading to:

  • Enzyme Inhibition : DMITC can inhibit enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : The compound can affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer biology.

Comparative Analysis with Other Isothiocyanates

This compound can be compared with other known isothiocyanates like phenethyl isothiocyanate and sulforaphane regarding their biological activities:

Compound Antimicrobial Activity Anticancer Activity Anti-inflammatory Activity
This compoundModerateHighModerate
Phenethyl IsothiocyanateHighVery HighLow
SulforaphaneModerateHighHigh

Case Studies

Several case studies have highlighted the effectiveness of DMITC in various applications:

  • A study demonstrated that DMITC significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as a therapeutic agent.
  • Another investigation revealed that DMITC effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating infections associated with biofilms.

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